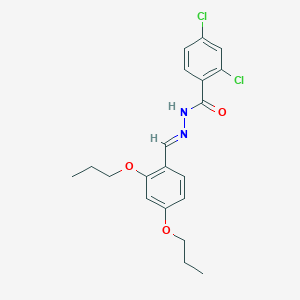![molecular formula C25H23N5O3S B449664 N~1~-[2-(2-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE](/img/structure/B449664.png)
N~1~-[2-(2-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(2-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Methylene Hydrazone Formation: The pyrazole derivative is then reacted with an aldehyde to form the methylene hydrazone linkage.
Sulfonamide Formation: The final step involves the reaction of the hydrazone derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the methylene hydrazone linkage.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring and hydrazone linkage.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
N~1~-[2-(2-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[2-(2-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-N-(2-(2-((3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
- N-(4-METHYLPHENYL)-2-OXO-2-((2E)-2-{[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)ACETAMIDE
Uniqueness
N~1~-[2-(2-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H23N5O3S |
|---|---|
Molecular Weight |
473.5g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H23N5O3S/c1-19-12-14-20(15-13-19)25-21(18-30(29-25)22-8-4-2-5-9-22)16-26-28-24(31)17-27-34(32,33)23-10-6-3-7-11-23/h2-16,18,27H,17H2,1H3,(H,28,31)/b26-16+ |
InChI Key |
VKHZBNVEQPRJDS-WGOQTCKBSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B449581.png)
![ETHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449582.png)
![Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B449585.png)

![METHYL 4-METHYL-5-[(3-NITROANILINO)CARBONYL]-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B449589.png)
![ETHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449591.png)



![N,N'-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,2,3,3-tetrafluorobutanediamide](/img/structure/B449598.png)
![4-[(2,5-dichlorophenoxy)methyl]-N'-{4-nitrobenzylidene}benzohydrazide](/img/structure/B449600.png)
![4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(2-IODOPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449603.png)
![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449604.png)
![N'-[(6-methyl-2-pyridinyl)methylene]-2-(2-toluidino)propanohydrazide](/img/structure/B449606.png)
